3,4,5-Trisbenzyloxybenzyl Chloride

Description

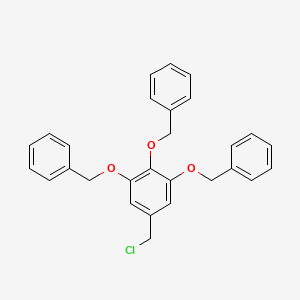

3,4,5-Trisbenzyloxybenzyl Chloride is a benzyl-protected derivative of gallic acid (3,4,5-trihydroxybenzoic acid), where the hydroxyl groups are substituted with benzyl ethers, and the carboxylic acid is converted to an acyl chloride. This compound is critical in organic synthesis, particularly in multi-step reactions where protecting groups are necessary to prevent undesired side reactions. The benzyl groups enhance solubility in non-polar solvents and provide steric protection, while the acyl chloride moiety enables nucleophilic substitution reactions, such as esterification or amidation .

Properties

CAS No. |

96277-83-7 |

|---|---|

Molecular Formula |

C28H25ClO3 |

Molecular Weight |

444.9 g/mol |

IUPAC Name |

5-(chloromethyl)-1,2,3-tris(phenylmethoxy)benzene |

InChI |

InChI=1S/C28H25ClO3/c29-18-25-16-26(30-19-22-10-4-1-5-11-22)28(32-21-24-14-8-3-9-15-24)27(17-25)31-20-23-12-6-2-7-13-23/h1-17H,18-21H2 |

InChI Key |

QXTAPRJMIVFHGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

3,4,5-Trimethoxybenzoyl Chloride (TMBCl)

- Structure : Features three methoxy (-OCH₃) groups and an acyl chloride (-COCl) on the benzene ring.

- Molecular Formula : C₁₀H₁₁ClO₄ (vs. C₂₈H₂₃ClO₃ for Trisbenzyloxybenzyl Chloride).

- Reactivity :

- Applications : Widely used in Wittig, Stille, and Heck reactions as a catalyst or intermediate. Also employed in synthesizing pharmaceuticals and agrochemicals .

3-Chloro-5-(trifluoromethyl)benzoyl Chloride

Caffeic Acid Derivatives (e.g., 3,4-Dihydroxybenzeneacrylic Acid)

- Structure : Features hydroxyl (-OH) groups instead of benzyloxy or methoxy substituents.

- Reactivity :

Comparative Data Table

| Property | 3,4,5-Trisbenzyloxybenzyl Chloride | 3,4,5-Trimethoxybenzoyl Chloride | 3-Chloro-5-(trifluoromethyl)benzoyl Chloride | Caffeic Acid Derivatives |

|---|---|---|---|---|

| Molecular Formula | C₂₈H₂₃ClO₃ | C₁₀H₁₁ClO₄ | C₈H₃Cl₂F₃O | C₉H₈O₄ |

| Substituents | 3 Benzyloxy (-OBn) | 3 Methoxy (-OCH₃) | -Cl, -CF₃ | 2 Hydroxyl (-OH) |

| Electron Effects | Electron-donating | Electron-donating | Electron-withdrawing | Electron-donating |

| Reactivity | Moderate (steric hindrance) | High | Very High | Low (unprotected -OH) |

| Solubility | High in organic solvents | Moderate in polar solvents | Low in water | High in polar solvents |

| Key Applications | Protecting group strategies | Catalysis, drug synthesis | Herbicides, polymers | Antioxidants, supplements |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.